1,2-Dioctanoyl-sn-glycero-3-phosphoinositol
Overview
Description
These compounds contain a myo-inositol attached to the phosphate group of a glycerol-3-phosphate moiety, with two acyl chains linked to the glycerol at the O1- and O2- positions through ester linkages . This compound is commonly used in scientific research due to its unique chemical properties and its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol typically involves the esterification of glycerol with octanoic acid, followed by the phosphorylation of the resulting diacylglycerol with inositol phosphates. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often include controlled temperature, pH, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield phosphoinositol derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol involves its incorporation into cellular membranes, where it participates in various signaling pathways. It interacts with specific molecular targets, such as phosphoinositide 3-kinases (PI3Ks), which play a key role in vesicular trafficking and endocytosis . The compound’s ability to form stable bilayers and vesicles allows it to encapsulate and deliver drugs to specific cellular targets .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar structural properties but different functional groups.
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with longer acyl chains, affecting its physical and chemical properties.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains myristoyl chains instead of octanoyl chains, leading to different membrane dynamics.
Uniqueness
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol is unique due to its specific acyl chain length and the presence of the inositol phosphate group, which confer distinct chemical and biological properties. Its ability to participate in specific signaling pathways and form stable vesicles makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47O13P/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34)/t17-,20?,21-,22+,23-,24-,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKKDCTWWVPCJ-NUPIXEBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47O13P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909376 | |
Record name | 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dioctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105172-95-0 | |
Record name | 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105172950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dioctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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